molecular formula C19H18N2O4 B14424036 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one CAS No. 82222-45-5

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one

Cat. No.: B14424036
CAS No.: 82222-45-5
M. Wt: 338.4 g/mol
InChI Key: AKVJORXFBHGDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one is a coumarin derivative characterized by a diethylamino electron-donating group at position 7 and a strongly electron-withdrawing 4-nitrophenyl group at position 2. This push-pull configuration enhances intramolecular charge transfer (ICT), making the compound highly fluorescent and solvent-sensitive . Studies have demonstrated its solvent-dependent electronic properties, where polar solvents stabilize the excited state, leading to red-shifted emission spectra . The compound’s fluorescence quantum yield and photostability are critical for applications in laser dyes, organic light-emitting diodes (OLEDs), and biochemical sensing .

Properties

CAS No.

82222-45-5

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

7-(diethylamino)-3-(4-nitrophenyl)chromen-2-one

InChI

InChI=1S/C19H18N2O4/c1-3-20(4-2)16-10-7-14-11-17(19(22)25-18(14)12-16)13-5-8-15(9-6-13)21(23)24/h5-12H,3-4H2,1-2H3

InChI Key

AKVJORXFBHGDIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pechmann Condensation: Traditional and Solvent-Mediated Approaches

The Pechmann condensation remains a cornerstone for coumarin synthesis, leveraging acid-catalyzed cyclization between phenols and β-keto esters. For 7-(diethylamino)-3-(4-nitrophenyl)coumarin, this method necessitates:

  • 3-Diethylaminophenol as the phenolic component.
  • Ethyl 3-(4-nitrophenyl)acetoacetate as the β-keto ester.

Reaction Mechanism and Conditions

Under acidic conditions (e.g., concentrated H₂SO₄ or HCl), the phenol undergoes electrophilic attack at the β-keto ester’s carbonyl group, followed by cyclodehydration to form the coumarin core. The diethylamino group at position 7 originates from the phenolic starting material, while the 4-nitrophenyl moiety at position 3 derives from the β-keto ester’s α-substituent.

A recent advancement employs deep eutectic solvents (DES) as eco-friendly catalysts. For instance, Choline Chloride/l-(+)-Tartaric Acid (ChCl/TA, 1:2) at 110°C achieves yields exceeding 90% for analogous coumarins. This solvent system enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Table 1: Optimization of Pechmann Condensation for Target Compound
Parameter Traditional (H₂SO₄) DES-Mediated (ChCl/TA)
Temperature (°C) 80–100 110
Time (h) 4–6 2–3
Yield (%) 60–75 85–98
Byproduct Formation Moderate Minimal

Halogenation and Cross-Coupling Strategies

For late-stage functionalization, halogenation at position 3 followed by palladium-catalyzed cross-coupling offers a modular route.

Iodination of 7-Diethylaminocoumarin

As demonstrated in patent CN102898408A, iodination proceeds via electrophilic substitution using iodine and pyridine in chloroform:

  • 7-Diethylaminocoumarin is treated with I₂/pyridine at room temperature.
  • The reaction affords 3-iodo-7-diethylaminocoumarin in 92% yield.

Suzuki-Miyaura Coupling

The 3-iodo intermediate undergoes Suzuki coupling with 4-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis:

  • Conditions: Na₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.
  • Yield: 70–85%.
Table 2: Cross-Coupling Efficiency with Varied Catalysts
Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ Na₂CO₃ DMF/H₂O 82
Pd(OAc)₂/XPhos K₃PO₄ Toluene 78
NiCl₂(dppf) Cs₂CO₃ DMSO 65

Knoevenagel Condensation: Alternative Route for Coumarin Assembly

The Knoevenagel method employs 7-diethylaminosalicylaldehyde and 4-nitrophenylacetic acid in the presence of piperidine:

  • Condensation forms the α,β-unsaturated ketone intermediate.
  • Cyclization via intramolecular esterification completes the coumarin ring.

This route is less favored due to lower yields (~50%) and stringent moisture control requirements compared to Pechmann.

Green Chemistry and Solvent Optimization

The DES-mediated Pechmann reaction (ChCl/TA) exemplifies sustainable synthesis:

  • Recyclability : DES can be reused thrice without significant yield drop.
  • Energy Efficiency : Reaction time halves compared to traditional methods.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 6H, N(CH₂CH₃)₂), 3.45 (q, 4H, N(CH₂CH₃)₂), 6.65 (d, 1H, C8-H), 7.52 (d, 1H, C6-H), 8.21 (d, 2H, Ar-NO₂).
  • ESI-MS : m/z 393.4 [M+H]⁺ (calculated 393.1).

Purity Assessment

UPLC analysis confirms ≥95% purity using a C18 column (ACN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted benzopyran derivatives.

Scientific Research Applications

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one is a synthetic organic compound of the benzopyran class, featuring a fused benzene and pyran ring. It has a diethylamino group and a nitrophenyl substituent, giving it unique chemical properties and biological activities. The molecular formula is C19H18N2O4C_{19}H_{18}N_2O_4, with a molecular weight of approximately 338.36 g/mol . This compound is studied for pharmaceutical applications and as a fluorescent probe because it absorbs and emits light in the visible spectrum.

Applications

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one has applications in various fields.

Scientific Research Applications

  • Enzyme Inhibition: It acts as an inhibitor against certain enzymes involved in metabolic pathways. It shows potential as an α-glucosidase inhibitor, which could help manage blood sugar levels in diabetic patients.
  • Interaction Studies: It can bind to specific enzymes and receptors, which modulates their activity. This is crucial for understanding its mechanism of action and potential therapeutic effects. For example, it can inhibit α-glucosidase, which is vital for carbohydrate metabolism.
  • Fluorescent Probe: Due to its ability to absorb and emit light in the visible spectrum, 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one can be used as a fluorescent probe.

Structural Similarities

Several compounds share structural similarities with 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one:

Compound NameStructural FeaturesUnique Properties
7-Diethylamino-4-methylcoumarinContains diethylamino group; coumarin backboneUsed extensively as a fluorescent probe
WarfarinCoumarin derivative; anticoagulantWell-known for its blood-thinning properties
4-MethylcoumarinMethyl group at position 4Commonly used in fragrances and flavorings
7-HydroxycoumarinHydroxyl group at position 7Exhibits anti-inflammatory properties

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrophenyl group plays a crucial role in its binding affinity, while the diethylamino group enhances its solubility and cellular uptake .

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s properties are influenced by substituents at positions 3 and 5. Below is a comparative analysis with structurally analogous coumarin derivatives:

Table 1: Key Comparisons of Coumarin Derivatives
Compound Name Substituent (Position 3) Molecular Formula Key Properties Applications References
Target Compound 4-Nitrophenyl C₁₉H₁₇N₂O₄ High ICT, solvent-dependent fluorescence, red-shifted emission Fluorescent probes, sensors
3-(2-Benzothiazolyl) derivative Benzothiazolyl C₂₀H₁₈N₂O₂S Enhanced fluorescence intensity, improved thermal stability Fluorescent dyes, cell imaging
MPAC-Br 4-(Bromomethyl)phenyl C₂₀H₂₀BrNO₂ Reactive bromine site for covalent binding HPLC derivatization reagent
C35/C481 (CAS 41934-47-8) Trifluoromethyl C₁₄H₁₃F₃NO₂ Strong electron withdrawal, blue-shifted emission, high photostability Laser dyes, OLEDs
C7S (Benzimidazolyl derivative) Benzimidazolyl C₂₆H₂₁N₃O₂ High thermal stability (T₅₀₀ > 300°C), green electroluminescence (CIE: 0.28, 0.62) OLED green dopant
7-(Diethylamino)-3-phenylcoumarin Phenyl C₁₉H₁₉NO₂ Moderate ICT, lower solubility in polar solvents Basic fluorescence studies

Key Findings from Comparative Studies

Electron-Withdrawing Substituents: The 4-nitrophenyl group in the target compound induces a stronger red shift (λₑₘ ≈ 550–600 nm in ethanol) compared to phenyl (λₑₘ ≈ 450 nm) or trifluoromethyl (λₑₘ ≈ 480 nm) substituents due to its superior electron-withdrawing capacity . Trifluoromethyl derivatives (e.g., C35/C481) exhibit blue-shifted emission but higher photostability, making them suitable for UV laser applications .

Electron-Donating Groups: Replacing diethylamino (target compound) with diphenylamino (C7S) increases conjugation, shifting emission to green (λₑₘ ≈ 520 nm) and improving OLED efficiency (external quantum efficiency: 8.2%) .

Reactivity and Functionalization: MPAC-Br’s bromomethyl group enables covalent attachment to carboxylic acids, making it a versatile derivatization agent for HPLC with detection limits as low as 0.1 pmol . The nitro group in the target compound may limit solubility in non-polar solvents but enhances compatibility with polar matrices in photoresists .

Thermal and Photochemical Stability :

  • Benzimidazolyl and benzothiazolyl derivatives exhibit superior thermal stability (decomposition >300°C) due to rigid heterocyclic substituents, whereas the target compound degrades near 250°C .
  • Nitro-substituted coumarins show moderate photostability but are prone to quenching in aqueous environments .

Biological Activity

7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one, a synthetic compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.363 g/mol
  • CAS Number : 82222-45-5

The compound features a diethylamino group and a nitrophenyl substituent, contributing to its unique chemical characteristics and biological activities. Its structure allows it to act as both a fluorescent probe and a potential therapeutic agent.

Enzyme Inhibition

One of the most significant biological activities of 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one is its role as an α-glucosidase inhibitor . This property is particularly relevant for managing blood sugar levels in diabetic patients. The inhibition of α-glucosidase can slow down carbohydrate metabolism, leading to reduced postprandial glucose levels.

Cytotoxic Effects

Research indicates that the compound exhibits cytotoxic activity against various cancer cell lines. For instance, studies have shown that related compounds with similar structures possess potent cytotoxic effects against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The IC50 values for these compounds suggest significant potential for further development in oncology:

CompoundCell LineIC50 (µM)
7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-onePC-3Not specified
Compound 5MDA-MB-2318.5
Compound 4aMDA-MB-23123.60

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of key signaling pathways.

The mechanisms underlying the biological activities of 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involve interactions with specific enzymes and receptors:

  • Enzyme Interaction : The compound's ability to bind to α-glucosidase suggests a competitive inhibition mechanism, where it competes with substrate molecules for binding sites.
  • Signaling Pathway Modulation : Studies indicate that structurally similar compounds can affect pathways such as EGFR/PI3K/Akt/mTOR, which are critical in cancer cell proliferation and survival. The modulation of these pathways can lead to decreased expression of proteins associated with cell growth and increased expression of pro-apoptotic factors.

Case Studies

Several studies have explored the biological activity of benzopyran derivatives, highlighting the potential of compounds like 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one:

  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that derivatives showed varying degrees of cytotoxicity against prostate and breast cancer cells, emphasizing the importance of structural modifications on their efficacy.
  • Antioxidant Activity : Coumarin derivatives, including those related to this compound, have been noted for their antioxidant properties, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one, and how are intermediates purified?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, details a benzopyran derivative synthesis using dimethylamine hydrochloride and potassium carbonate under reflux, followed by purification via silica gel column chromatography (chloroform:methanol gradients) and recrystallization from ethanol/methanol . Key steps include:

  • Reaction optimization : Temperature control (room temperature to reflux) and stoichiometric ratios of reagents.
  • Purification : Column chromatography for isolating intermediates, followed by recrystallization for final product purity.
  • Example conditions :
StepReagentsSolventTemperatureYield
SubstitutionDimethylamine HCl, K₂CO₃DMFRoom temp.100%
DeprotectionHCl/2-propanolEthanolReflux73%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, NO₂ at 1547/1341 cm⁻¹) .
  • NMR : Structural elucidation (e.g., δ 2.84 ppm for dimethylamino protons in DMSO-d₆) .
  • Mass spectrometry (FAB-MS) : Confirms molecular weight (e.g., m/z 532 [M+H]⁺) .
  • Melting point analysis : Validates purity (e.g., 266–267°C for analogous compounds) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., diethylamino) influence the photophysical properties of benzopyran-2-one derivatives?

  • Methodology :

  • Comparative studies : Synthesize analogs with varying substituents (e.g., diethylamino vs. methoxy) and analyze:
  • UV-Vis absorption : Red shifts due to extended conjugation or charge-transfer transitions.
  • Fluorescence quantum yield : Impact of substituents on emission efficiency .
  • Computational modeling : Density functional theory (DFT) to predict electronic transitions and compare with experimental data.

Q. What experimental approaches assess the hydrolytic stability of this compound under physiological or environmental conditions?

  • Methodology :

  • pH-dependent stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC or LC-MS .
  • Temperature stress : Accelerated stability studies (e.g., 40–60°C) to determine Arrhenius degradation kinetics.
  • Environmental fate : Use OECD guidelines to study biodegradation in soil/water systems, measuring half-lives and metabolite profiles .

Q. How can researchers resolve contradictions in reported biological activity data for benzopyran-2-one derivatives?

  • Methodology :

  • Dose-response standardization : Use cell-based assays (e.g., IC₅₀ determination) with controlled conditions (e.g., serum-free media to avoid protein binding artifacts).
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomerization or degradation.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and account for assay variability (e.g., cell line differences) .

Q. What strategies optimize the selectivity of this compound for target enzymes (e.g., kinases or oxidoreductases)?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify substituents at positions 3 and 7 to enhance binding pocket interactions.
  • Crystallographic studies : Resolve enzyme-ligand co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions.
  • High-throughput screening : Test derivatives against enzyme panels to identify off-target effects .

Data Contradictions and Resolution

  • Example : Conflicting solubility data for benzopyran derivatives in polar vs. nonpolar solvents.
    • Resolution : Perform systematic solubility tests in DMSO, ethanol, and water using nephelometry or UV-Vis absorbance. Note substituent effects (e.g., nitro groups reduce aqueous solubility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.